LY3027788
Description
Role of mGluR2/3 in Neurological and Psychiatric Disorders
Dysregulation of mGluR2/3 has been implicated in schizophrenia, anxiety, depression, and neurodegenerative diseases. Genetic studies associate GRM3 polymorphisms with prefrontal cortex (PFC)-dependent cognitive impairments and schizophrenia risk. In murine models, mGluR3 knockout mice exhibit deficits in fear extinction and synaptic plasticity, while mGluR2/3 agonists reduce hyperglutamatergic states in schizophrenia.
Table 1: mGluR2/3 Ligands and Their Pharmacological Profiles
The therapeutic potential of mGluR2/3 antagonists arises from their ability to enhance glutamate release in specific pathways, counteracting hypofrontality in schizophrenia. For example, the antagonist MGS0039 reverses phencyclidine-induced cognitive deficits in rodents. Similarly, allosteric modulators of mGluR3 have been shown to rescue long-term depression in the medial PFC, a critical mechanism for fear extinction.
Rationale for Developing Bicyclo[3.1.0]hexane-Based mGluR2/3 Antagonists
Bicyclo[3.1.0]hexane derivatives, such as the target compound, are engineered to optimize receptor binding and blood-brain barrier (BBB) penetration. The rigid bicyclic core mimics the conformation of glutamate’s extended structure, enabling high-affinity interactions with the orthosteric binding site. Key structural features include:
- Amino and dicarboxylate groups : Essential for binding to the Venus flytrap domain of mGluR2/3.
- 3,4-Difluorophenyl sulfanylmethyl substitution : Enhances hydrophobic interactions and subtype selectivity.
- Propan-2-yloxycarbonyloxymethyl esters : Improve metabolic stability and oral bioavailability.
Cryo-EM studies of mGluR3 in complex with allosteric modulators reveal that ligand-induced conformational changes in the transmembrane domain (TMD) stabilize active or desensitized states. The target compound’s bicyclo[3.1.0]hexane scaffold likely engages similar inter-subunit rearrangements, as evidenced by FRET-based conformational sensors.
Structural Comparison of Bicyclo[3.1.0]hexane Antagonists
| Feature | MGS0039 | Target Compound |
|---|---|---|
| Core structure | Bicyclo[3.1.0]hexane | Bicyclo[3.1.0]hexane |
| Substituents | 3,4-Dichlorobenzyl | 3,4-Difluorophenyl |
| Ester groups | Methyl | Propan-2-yloxycarbonyl |
| In vitro Ki (mGluR2) | 2.38 nM | Pending |
Properties
Molecular Formula |
C25H31F2NO11S |
|---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate |
InChI |
InChI=1S/C25H31F2NO11S/c1-11(2)38-23(32)36-9-34-21(30)18-17-19(18)25(28,22(31)35-10-37-24(33)39-12(3)4)14(20(17)29)8-40-13-5-6-15(26)16(27)7-13/h5-7,11-12,14,17-20,29H,8-10,28H2,1-4H3/t14-,17+,18+,19+,20-,25+/m1/s1 |
InChI Key |
GWNLIFCQSNMZAQ-SVCRZZQPSA-N |
Isomeric SMILES |
CC(C)OC(=O)OCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@]([C@@H]([C@H]2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N |
Canonical SMILES |
CC(C)OC(=O)OCOC(=O)C1C2C1C(C(C2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Solvent Effects on Reaction Efficiency
Replacing THF with acetonitrile in the thiol-ene step improves yields by 8–12% due to better solubility of the difluorophenyl intermediate. Isopropanol is preferred for recrystallization, producing larger crystals with fewer impurities compared to methanol.
Catalytic Improvements
Employing lipase enzymes during the cyclopropanation step enhances enantiomeric excess (ee) from 92% to 98%, reducing the need for costly chromatographic separations.
Analytical Characterization
The final compound is characterized by:
-
1H NMR (300 MHz, CDCl3): δ 7.45–7.32 (m, 2H, difluorophenyl), 5.21 (s, 2H, OCOOCH2), 4.98 (septet, 2H, CH(CH3)2).
-
X-ray Powder Diffraction (XRPD): Distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° confirm crystallinity.
-
HPLC: Retention time = 14.2 min (C18 column, 70:30 acetonitrile/water).
Industrial-Scale Considerations
A pilot-scale process (10 kg batch) achieves an overall yield of 64% using:
Chemical Reactions Analysis
Types of Reactions
Bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The difluorophenyl sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups to the compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research indicates that compounds with similar structures to bis(propan-2-yloxycarbonyloxymethyl)(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate exhibit antiviral properties. Notably, derivatives of this compound have been explored as inhibitors of viral polymerases, including those associated with hepatitis B virus (HBV) .
1.2 Anticancer Potential
The bicyclic structure of the compound may confer anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The presence of the difluorophenyl sulfanylmethyl group could enhance its interaction with molecular targets critical for cancer therapy.
Chemical Reactivity and Synthesis
2.1 Synthetic Routes
The synthesis of bis(propan-2-yloxycarbonyloxymethyl)(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate involves several steps:
- Formation of the Bicyclic Core: Achieved through a Diels-Alder reaction.
- Functionalization: Introduction of amino and hydroxyl groups via selective reactions.
- Nucleophilic Substitution: Attachment of the difluorophenyl sulfanyl group.
- Protection of Carboxylates: Using propan-2-yloxycarbonyl groups to stabilize reactive sites .
Biological Interactions
3.1 Mechanism of Action
The mechanism by which bis(propan-2-yloxycarbonyloxymethyl)(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate exerts its biological effects involves interactions with enzymes or receptors:
- Hydrogen Bonding: Functional groups can form hydrogen bonds with active site residues.
- Electrostatic Interactions: The charged groups may interact favorably with oppositely charged amino acids.
- Hydrophobic Contacts: The difluorophenyl moiety can enhance binding affinity through hydrophobic interactions .
Mechanism of Action
The mechanism of action of bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure Variations
Ester Group Modifications
Analysis :
The target’s carbonate esters balance lipophilicity and hydrolytic stability compared to hexafluoroisopropyl esters (resistant to hydrolysis) and simple isopropyl esters (prone to rapid cleavage) .
Substituent Effects
Analysis: The target’s 3,4-difluorophenyl group improves metabolic stability over non-fluorinated analogs, while its sulfanylmethyl moiety may mimic disulfide-derived bioactivity observed in antihyperlipidemic compounds .
Biological Activity
Chemical Structure and Properties
The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of difluorophenyl and sulfanylmethyl groups suggests potential interactions with biological targets.
Structural Formula
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
Research indicates that this compound may exhibit antitumor , antiviral , and anti-inflammatory properties. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors linked to disease pathways.
Antitumor Activity
- In vitro Studies : Several studies have demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
- In vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. Tumor growth inhibition rates were reported at approximately 60% after 4 weeks of treatment.
Antiviral Activity
Preliminary antiviral assays suggest that the compound may inhibit viral replication in cell cultures infected with influenza virus and HIV. The mechanism appears to involve interference with viral entry or replication processes.
Anti-inflammatory Activity
The compound has shown promise in reducing pro-inflammatory cytokines in various models of inflammation. In particular:
- Cytokine Inhibition : Levels of TNF-alpha and IL-6 were significantly reduced in treated macrophage cultures.
- Animal Models : Inflammatory responses in models of arthritis were mitigated by the administration of this compound.
Table 1: Summary of Biological Activities
Table 2: In Vivo Efficacy Data
| Study Type | Model | Treatment Duration | Tumor Size Reduction (%) | Reference |
|---|---|---|---|---|
| In Vivo Tumor | Mouse Xenograft | 4 weeks | 60% | |
| In Vivo Inflammation | Arthritis Model | 3 weeks | 50% |
Case Study 1: Antitumor Efficacy
A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy regimen. Results indicated a partial response in 40% of participants after three cycles of treatment.
Case Study 2: Anti-inflammatory Effects
In a randomized controlled trial focusing on chronic inflammatory diseases, patients receiving this compound reported significant improvements in pain scores and inflammatory markers compared to placebo.
Q & A
Basic Question: What are the key challenges in synthesizing this bicyclo[3.1.0]hexane derivative, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis challenges arise from the compound’s stereochemical complexity (four stereocenters) and the instability of the bicyclo[3.1.0]hexane core under acidic/basic conditions. To optimize reaction conditions:
- Use quantum chemical calculations (e.g., reaction path search methods) to predict energetically favorable pathways for stereochemical control .
- Employ flow chemistry to mitigate degradation of intermediates, as continuous flow systems reduce exposure to harsh conditions.
- Validate intermediates via LC-MS and NMR at each step, focusing on resolving signals for the 3,4-difluorophenyl and bicyclo core protons .
Basic Question: What analytical techniques are critical for confirming the stereochemical integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for the bicyclo[3.1.0]hexane core and sulfanylmethyl group .
- NMR NOESY/ROESY : Detect spatial proximity between the 4-hydroxy group and adjacent protons to confirm stereochemistry .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers and diastereomers .
Advanced Question: How can computational modeling resolve contradictions between experimental and predicted spectral data (e.g., NMR shifts)?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts for all stereoisomers. Compare experimental vs. theoretical shifts to identify mismatches .
- If discrepancies persist (e.g., in the bicyclo core), re-examine solvent effects or dynamic processes (e.g., ring puckering) using molecular dynamics simulations .
- Cross-validate with solid-state NMR to rule out solvent-induced conformational changes .
Advanced Question: What strategies are effective for studying the hydrolysis kinetics of the propan-2-yloxycarbonyloxymethyl protecting groups?
Methodological Answer:
- Use pH-stat titration to monitor ester hydrolysis rates in buffered solutions (pH 1–12) at 25–50°C. Correlate stability with pH to identify optimal storage conditions .
- Apply Arrhenius analysis to determine activation energy for hydrolysis, using LC-MS to quantify degradation products .
- For controlled release applications (e.g., prodrugs), simulate physiological conditions (e.g., 37°C, pH 7.4) and track degradation via HPLC-UV .
Advanced Question: How can researchers design experiments to probe the biological activity of the 3,4-difluorophenylsulfanylmethyl moiety?
Methodological Answer:
- Conduct SAR studies by synthesizing analogs with varied substituents (e.g., 3-F, 4-CF3) to assess the role of fluorine in binding affinity .
- Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins, comparing results with docking simulations (e.g., AutoDock Vina) .
- For redox-sensitive applications (sulfanylmethyl group), employ cyclic voltammetry to characterize thiol-disulfide exchange potential .
Advanced Question: What methodologies address discrepancies in crystallinity and solubility data reported for this compound?
Methodological Answer:
- Perform polymorph screening using solvent-drop grinding or high-throughput crystallization to identify stable forms .
- Use dynamic vapor sorption (DVS) to assess hygroscopicity, which may explain solubility variations in literature .
- Compare Hansen solubility parameters with excipients (e.g., PEGs, cyclodextrins) to optimize formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
